Methyl 5-bromoisoindoline-1-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9/h2-4,9,12H,5H2,1H3 |
InChI Key |
XZRVAGRSRIIBPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(CN1)C=C(C=C2)Br |
Origin of Product |
United States |
Contemporary Landscape of Isoindoline Chemistry
The isoindoline (B1297411) framework, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in chemical sciences. researchgate.netwikipedia.org Its derivatives are integral to a wide spectrum of natural products, pharmaceuticals, and functional materials. nih.govmdpi.com The significance of this heterocyclic system is underscored by its presence in numerous clinically approved drugs.
Prominent examples include the immunomodulatory drugs Thalidomide and Lenalidomide, which are based on the isoindoline-1,3-dione and isoindolin-1-one (B1195906) core, respectively, and are used in the treatment of multiple myeloma. mdpi.comresearchgate.net Other isoindoline-containing drugs like Chlorthalidone and Mazindol have been utilized for managing hypertension and obesity, respectively. mdpi.com The isoindoline substructure is also found in naturally occurring alkaloids, which exhibit a wide range of biological properties. nih.gov
The broad pharmacological profile of isoindoline derivatives has spurred extensive research into novel synthetic methodologies for their construction and functionalization. researchgate.netresearchgate.netresearchgate.net Modern synthetic strategies, including intramolecular Diels-Alder reactions, C-H activation, and various cycloaddition protocols, have enabled chemists to access a diverse array of substituted isoindolines with high efficiency and stereocontrol. nih.govresearchgate.net The isoindolin-1-one scaffold, in particular, has been the subject of intense investigation, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. nih.gov This continued interest highlights the enduring importance of the isoindoline core in the development of new chemical entities with valuable therapeutic properties.
Table 1: Examples of Clinically Used Drugs Containing an Isoindoline Core
| Drug Name | Core Structure | Primary Therapeutic Use |
| Thalidomide | Isoindoline-1,3-dione | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide | Isoindolin-1-one | Multiple Myeloma |
| Chlorthalidone | Isoindolin-1-one | Hypertension, Edema |
| Mazindol | Isoindoline | Obesity |
Significance of Halogenated Isoindoline Derivatives in Advanced Organic Synthesis
The introduction of a halogen atom onto the isoindoline (B1297411) scaffold dramatically enhances its synthetic utility, transforming it into a versatile building block for constructing more complex molecular architectures. Halogenated heterocycles are indispensable intermediates in organic synthesis, primarily due to their reactivity in transition metal-catalyzed cross-coupling reactions. nih.govmdpi.com
The bromine atom in compounds like Methyl 5-bromoisoindoline-1-carboxylate serves as a highly effective functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
Heck Reaction: Coupling with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Stille Coupling: Reaction with organostannanes.
These reactions are fundamental to modern drug discovery and materials science, allowing for the modular and efficient assembly of complex target molecules. organic-chemistry.org The strategic placement of a halogen allows for late-stage functionalization, a key strategy in medicinal chemistry for rapidly generating libraries of analogues to explore structure-activity relationships (SAR). nih.gov Furthermore, halogenation can significantly modulate the physicochemical properties of the parent molecule, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated isoindolines particularly valuable starting materials for the development of new therapeutic agents. nih.gov
Methyl 5 Bromoisoindoline 1 Carboxylate: a Distinctive Scaffold for Chemical Research
Retrosynthetic Strategies for the this compound Framework
A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The primary disconnections focus on the formation of the heterocyclic ring and the introduction of the key functional groups: the C1-ester and the C5-bromo substituent.
One common strategy involves disconnecting the C1-C7a and N2-C3 bonds, suggesting an intramolecular cyclization of a suitably substituted benzene (B151609) derivative. This approach would build the isoindoline ring from an acyclic precursor already containing the necessary carbon framework.
A second strategy hinges on the disconnection of the C1-substituent, pointing towards a functionalization of a pre-formed 5-bromoisoindoline (B105162) core. This pathway separates the synthesis of the bicyclic system from the introduction of the carboxylate group.
A third approach considers the bromine atom as a late-stage addition, involving the regioselective bromination of a methyl isoindoline-1-carboxylate precursor. This strategy is advantageous if the precursor is more readily accessible.
Finally, the ester functionality can be disconnected to its corresponding carboxylic acid, indicating a final esterification step from a 5-bromoisoindoline-1-carboxylic acid intermediate. Each of these strategies relies on a distinct set of foundational chemical transformations.
Foundational Methodologies for Isoindoline Core Construction
The construction of the central isoindoline ring system is a critical aspect of the synthesis. Methodologies can be broadly categorized into two main approaches: the cyclization of acyclic precursors to form the dihydroisoindole ring and the functionalization of an already existing isoindoline molecule.
Cyclization Reactions for Dihydroisoindole Ring Formation
A variety of cyclization reactions have been developed to construct the isoindoline core. These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds in an intramolecular fashion.
Palladium-catalyzed intramolecular α-arylation of α-amino acid esters has emerged as a powerful tool for this purpose. nih.gov This method allows for the selective synthesis of isoindoline-1-carboxylic acid esters from appropriately substituted starting materials. nih.gov The reaction conditions can be tuned to favor the formation of either the isoindoline or the corresponding isoindole. nih.gov
Another significant approach involves the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles. acs.org This method provides a convergent route to highly substituted isoindolines. Additionally, transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes have been employed to construct the fused pyrrolidine (B122466) systems inherent to the isoindoline structure.
Radical cyclizations also offer a viable pathway. For instance, an oxidative radical cyclization-cyclization cascade reaction of an active methine substrate bearing both allyl and phenyl groups can lead to the formation of 1H-benzo[f]isoindole derivatives. mdpi.comaklectures.com
Functionalization of Pre-formed Isoindolines
An alternative to de novo ring construction is the modification of a pre-existing isoindoline scaffold. This approach is particularly useful when a specific isoindoline core is readily available. Functionalization can be directed at either the aromatic ring or the heterocyclic portion of the molecule. For the synthesis of this compound, a key transformation would be the introduction of the methyl carboxylate group at the C1 position of a 5-bromoisoindoline precursor. This could potentially be achieved through metallation of the C1 position followed by quenching with an electrophilic source of the carboxylate group, such as carbon dioxide, followed by esterification.
Regioselective Bromination Methodologies for the Isoindoline System
The introduction of a bromine atom at a specific position on the aromatic ring of the isoindoline system requires careful control of regioselectivity. For the target molecule, bromination must occur specifically at the C5 position. The directing effects of the substituents on the isoindoline ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions like bromination.
In the case of an isoindoline-1-carboxylate, the electron-withdrawing nature of the carboxylate group at C1 and the activating nature of the secondary amine in the heterocyclic ring will influence the position of bromination. Generally, the amino group is a powerful ortho-, para-director. In the isoindoline system, this would direct incoming electrophiles to the C4 and C6 positions. However, the steric hindrance and the electronic effects of the fused ring system can alter this preference.
For related heterocyclic systems like indole-3-carboxylates, regioselective dibromination at the 5- and 6-positions has been achieved using bromine in acetic acid. libretexts.org Similar strategies, perhaps with careful control of stoichiometry and reaction conditions, could potentially be adapted for the monobromination of methyl isoindoline-1-carboxylate at the desired C5 position. The use of N-bromosuccinimide (NBS) is another common method for the bromination of aromatic and heterocyclic compounds and could offer alternative selectivity.
Esterification Protocols for Methyl Ester Functionalization
The final step in many synthetic routes towards this compound is the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org
For amino acids and their derivatives, such as isoindoline-1-carboxylic acids, the Fischer esterification is a viable method. aklectures.compearson.com The reaction is typically carried out by heating the amino acid in the desired alcohol with a catalyst like sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
Alternative esterification methods that avoid the use of strong acids and high temperatures are also available, which can be beneficial for sensitive substrates. These include methods employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com For hindered or sensitive amino acids, esterification can also be achieved using reagents like chlorosulphonic acid and an alcohol. google.com Masking the carboxyl group of an unnatural amino acid as an ester has also been shown to increase its rate of cellular uptake. nih.gov
Advanced Catalytic Approaches in the Synthesis of Substituted Isoindolines
Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods for the construction of complex molecules, and the synthesis of substituted isoindolines has greatly benefited from these advancements. Transition metal catalysis, in particular, has provided efficient and selective routes to these important scaffolds.
Palladium-catalyzed reactions are at the forefront of isoindoline synthesis. As mentioned earlier, palladium-catalyzed intramolecular α-arylation of α-amino acid esters is a key method for constructing the isoindoline-1-carboxylate core. nih.gov Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of substituted isoindolines. mdpi.com These cascades can involve multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity. Palladium-catalyzed C-H functionalization is another powerful strategy for modifying the isoindoline skeleton. researchgate.net
Rhodium-catalyzed reactions have also proven to be highly effective. Rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of isoindolinones and spirocyclic isoindole N-oxides. nih.govnih.govrsc.org These reactions often proceed through the formation of a rhodacycle intermediate, which then undergoes further transformations to build the heterocyclic ring. nih.gov Rhodium catalysis has also been applied to the synthesis of substituted isoindoles through a direct C–H activation/[4 + 1] annulation and acyl migration cascade. acs.org
The development of asymmetric catalytic methods has enabled the synthesis of chiral isoindoline derivatives with high enantioselectivity. For instance, a palladium/Brønsted-acid-catalyzed diastereoselective intramolecular allylic amination has been used to synthesize chiral isoindoline-1-carboxylic acid esters. acs.org This method utilizes a chiral sulfinyl group to induce asymmetry. acs.org
Below is a table summarizing some of the advanced catalytic approaches for the synthesis of substituted isoindolines.
| Catalyst System | Reaction Type | Key Features |
| Palladium(0) | Intramolecular α-arylation | Selectively forms isoindoline-1-carboxylates. nih.gov |
| Palladium(II) | C-H Functionalization | Allows for the direct modification of the isoindoline core. researchgate.net |
| Rhodium(III) | C-H Activation/Annulation | Efficiently constructs isoindolinone and isoindole scaffolds. nih.govacs.org |
| Palladium/Brønsted Acid | Asymmetric Allylic Amination | Produces chiral isoindoline-1-carboxylic acid esters. acs.org |
These advanced catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, making them invaluable tools for the synthesis of complex molecules like this compound.
Palladium-Catalyzed Cross-Coupling and C-H Functionalization Strategies
Palladium catalysis stands as a cornerstone in the synthesis of isoindoline and isoindole frameworks. These methods primarily leverage cross-coupling reactions and direct C-H functionalization, providing powerful tools for constructing the bicyclic system.
Two primary palladium-catalyzed strategies for constructing the isoindoline ring involve intramolecular α-arylation of α-amino acid esters. These methods can be fine-tuned to selectively produce either isoindoline-1-carboxylic acid esters or their unsaturated isoindole counterparts by slightly modifying the reaction conditions. nih.gov Another prominent approach involves the C-H functionalization of aldonitrones, which leads to the formation of isoindole N-oxides. acs.orgacs.org This protocol is noted for its broad applicability, accommodating a variety of functional groups and even sterically demanding substrates. acs.orgacs.org The resulting N-oxides are versatile intermediates that can be transformed into various isoindoline derivatives. acs.org
Palladium-catalyzed C-H activation and subsequent functionalization of benzamides or related precursors is a widely reviewed strategy for building the isoindolinone scaffold, a close relative of the isoindoline core. researchgate.netabo.finih.gov These reactions can involve coupling with isocyanides, aldehydes, or olefins, and can also proceed via decarboxylative pathways. researchgate.net For instance, the use of air as an oxidant has been demonstrated in the synthesis of 3-substituted isoindolinones from N-pentafluorobenzene derivatized benzamides and electron-deficient olefins. researchgate.net Furthermore, palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines offers a direct, one-step synthesis of isoindole-1,3-diones, which can serve as precursors for more complex isoindoline derivatives. nih.gov This method is tolerant of various functional groups, and the halogenated products can be further modified using subsequent cross-coupling reactions like Sonogashira or Suzuki couplings. nih.gov
A summary of representative palladium-catalyzed reactions for isoindoline and related scaffolds is presented below.
| Catalyst/Ligand | Reactants | Product Type | Key Features |
| Pd(0) | α-amino acid esters | Isoindoline-1-carboxylic acid esters | Selective synthesis via intramolecular α-arylation. nih.gov |
| Palladium catalyst | Aldonitrones | Isoindole N-oxides | C-H functionalization; broad substrate scope. acs.orgacs.org |
| Pd(OAc)₂ | N-pentafluorobenzamide, olefin | 3-substituted isoindolinone | C-H activation using air as the oxidant. researchgate.net |
| Palladium catalyst | o-halobenzoate, primary amine, CO | Isoindole-1,3-dione | One-step carbonylative cyclization. nih.gov |
| Pd(dppf)Cl₂ | 6-bromoindole derivative, boronic acid | 6-aryl-indole derivative | Suzuki cross-coupling for functionalization. nih.gov |
Copper-Catalyzed Transformations
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of isoindoline derivatives. These methods often involve C-H functionalization or tandem cyclizations.
One notable application is the copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides, which provides a direct route to various functionalized isoindolinones. organic-chemistry.org This approach is advantageous as it avoids the need for pre-halogenated substrates, expensive transition metals, or toxic reagents like tin or carbon monoxide gas. organic-chemistry.org Copper catalysis has also been employed in the hydrolysis of bromoisoquinolines to prepare hydroxyisoquinolines, demonstrating its utility in modifying halogenated heterocyclic systems. researchgate.net While not a direct synthesis of the isoindoline ring, this highlights the potential for copper catalysts to facilitate transformations on bromo-substituted precursors relevant to the target molecule. Furthermore, copper-catalyzed tandem amino radical cyclization has been developed for the one-pot synthesis of indolo-[2,1-a]isoquinoline skeletons, showcasing the power of copper to mediate complex bond-forming cascades. rsc.org
The table below highlights key copper-catalyzed transformations relevant to the synthesis of isoindoline and related nitrogen heterocycles.
| Catalyst | Reactants | Product Type | Key Features |
| Copper catalyst | 2-alkyl-N-substituted benzamide | Functionalized isoindolinone | sp³ C-H functionalization; avoids toxic reagents. organic-chemistry.org |
| Copper catalyst | Bromoisoquinoline | Hydroxyisoquinoline | Hydrolysis of bromo-substituted heterocycles. researchgate.net |
| Copper catalyst | N-centered radical precursor | Indolo-[2,1-a]isoquinoline | Tandem amino radical cyclization. rsc.org |
| CuCl₂·2H₂O | Carboxylic acid, DMSO | Methyl ester | O-methylation using DMSO as a methyl source. organic-chemistry.org |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise arrangement of atoms and their bonding relationships within the Methyl 5-bromoisoindoline-1-carboxylate structure.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the isoindoline (B1297411) ring, and the methyl ester protons.
The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The proton at C4, being adjacent to the bromine atom, would likely appear as a doublet. The proton at C6 would be a doublet of doublets due to coupling with both H4 and H7, and the H7 proton would appear as a doublet. The protons of the two CH₂ groups and the single CH group in the isoindoline ring would appear in the aliphatic region, showing characteristic splitting patterns due to their coupling with each other. The methyl group of the ester function would present as a sharp singlet, typically in the range of 3.7-3.9 ppm.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.4-7.5 | d (doublet) | ~8.0 | 1H |
| H-6 | ~7.3-7.4 | dd (doublet of doublets) | ~8.0, ~2.0 | 1H |
| H-4 | ~7.2-7.3 | d (doublet) | ~2.0 | 1H |
| CH (C1) | ~4.9-5.1 | t (triplet) | ~7.5 | 1H |
| CH₂ (C3) | ~4.2-4.4 | m (multiplet) | - | 2H |
| NH | ~2.5-3.5 | br s (broad singlet) | - | 1H |
| OCH₃ | ~3.8 | s (singlet) | - | 3H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected: six for the aromatic carbons (four CH and two quaternary), three for the aliphatic carbons of the isoindoline ring (one CH and one CH₂), one for the ester carbonyl carbon, and one for the methyl ester carbon. The carbon atom bonded to the bromine (C5) would be identifiable by its chemical shift and the C-Br coupling. The carbonyl carbon of the ester group would appear significantly downfield, typically above 170 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~172-175 |
| C-7a | ~140-142 |
| C-3a | ~135-137 |
| C-6 | ~130-132 |
| C-4 | ~128-130 |
| C-7 | ~125-127 |
| C-5 (C-Br) | ~118-120 |
| C-1 | ~65-70 |
| OCH₃ | ~52-54 |
| C-3 | ~50-53 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure definitively by revealing through-bond correlations between nuclei. youtube.comnanalysis.comlibretexts.orgscience.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between the aromatic protons H-6 and H-7. It would also confirm the connectivity within the five-membered ring, showing correlations between the C1-H proton and the C3-CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nanalysis.comlibretexts.orgustc.edu.cn It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the singlet at ~3.8 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~52-54 ppm, confirming the OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away. libretexts.orgustc.edu.cn Key HMBC correlations for this molecule would include:
A correlation from the methyl protons (OCH₃) to the carbonyl carbon (C=O), confirming the methyl ester functionality.
Correlations from the C1 proton to the aromatic carbons C7a and C3a, locking the five-membered ring to the benzene ring.
Correlations from the aromatic proton H-4 to the bromine-bearing carbon C-5 and to C-6, confirming the substitution pattern on the aromatic ring.
Table 3: Predicted Key 2D NMR Correlations for Structural Confirmation
| 2D Experiment | Correlating Nuclei | Structural Information Confirmed |
| COSY | H-6 ↔ H-7 | Connectivity of aromatic protons |
| H-1 ↔ H-3 | Connectivity within the saturated ring | |
| HSQC | OCH₃ (¹H) ↔ OCH₃ (¹³C) | Assignment of the methyl ester group |
| H-1 (¹H) ↔ C-1 (¹³C) | Assignment of the C1 methine group | |
| Aromatic (¹H) ↔ Aromatic (¹³C) | Direct C-H bonds in the benzene ring | |
| HMBC | OCH₃ (¹H) ↔ C=O (¹³C) | Methyl group is part of the ester |
| H-1 (¹H) ↔ C=O (¹³C) | Ester group is at position C1 | |
| H-4 (¹H) ↔ C-5 & C-6 (¹³C) | Position of bromine and aromatic connectivity | |
| H-7 (¹H) ↔ C-5 & C-3a (¹³C) | Confirmation of ring fusion and substitution |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For this compound (C₁₀H₁₀BrNO₂), HRMS would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The measured mass would be compared to the theoretical exact mass to confirm the molecular formula with high confidence.
GC-MS is a technique that separates volatile compounds before they are detected by a mass spectrometer. researchgate.netnih.govnih.govwalshmedicalmedia.com For this compound, GC-MS analysis would provide a retention time characteristic of the compound under specific column and temperature conditions. The mass spectrometer would then provide a fragmentation pattern (mass spectrum) upon electron ionization. This pattern, which serves as a molecular fingerprint, would likely show characteristic fragments such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃), as well as fragments related to the brominated isoindoline core. This data is useful for structural confirmation and identification in complex mixtures.
LC-MS is preferred for compounds that are less volatile or thermally unstable. nih.govresearchgate.netnih.govchemrxiv.org The compound would first be separated by liquid chromatography and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). In positive ion mode, ESI-MS would detect the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would confirm the molecular formula. Furthermore, tandem mass spectrometry (LC-MS/MS) can be performed, where the [M+H]⁺ ion is isolated and fragmented to produce a daughter ion spectrum. This fragmentation pattern is highly specific to the molecule's structure and serves as a powerful tool for unambiguous identification, especially in complex biological or chemical matrices.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Published studies containing the assignment of specific vibrational frequencies (cm⁻¹) from the IR spectrum of this compound to its functional groups (e.g., C=O stretch of the ester, N-H bend, C-Br stretch, aromatic C-H stretches) could not be located.
Single Crystal X-ray Diffraction for Precise Molecular Geometry Elucidation
No crystallographic data, such as crystal system, space group, unit cell dimensions, atomic coordinates, or key bond lengths and angles, are available in the public domain for this compound. Such data is essential for a detailed discussion of its three-dimensional molecular structure.
While data exists for structurally related but distinct molecules, such as indole (B1671886) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from these other compounds. Further research or de novo synthesis and analysis of this compound would be required to generate the necessary data to fulfill the requested article sections.
Computational Chemistry and Theoretical Investigations of Methyl 5 Bromoisoindoline 1 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distribution, which in turn dictate the molecule's stability and chemical reactivity.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. echemcom.com It is used to investigate the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For Methyl 5-bromoisoindoline-1-carboxylate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecule's geometry and predict its ground state properties. nih.govnih.gov
These calculations yield crucial data on structural parameters and thermodynamic properties. The optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles, offering a clear three-dimensional picture of the molecule. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be computed, providing insights into the molecule's stability. Furthermore, DFT is instrumental in studying reaction energetics, allowing for the calculation of activation energies and reaction enthalpies, which helps in predicting the feasibility and kinetics of chemical reactions involving the molecule. scispace.commdpi.com
Table 1: Predicted Ground State Properties of this compound via DFT (Note: The following values are exemplary and represent the type of data generated from a DFT calculation.)
| Property | Predicted Value | Significance |
| Total Energy | -3450.123 Hartree | Indicates the overall stability of the molecule's electronic ground state. |
| Dipole Moment | 2.58 Debye | Quantifies the molecule's overall polarity, influencing intermolecular forces. |
| C1-N2 Bond Length | 1.47 Å | Predicts the distance between the carboxylate carbon and the isoindoline (B1297411) nitrogen. |
| C5-Br Bond Length | 1.91 Å | Predicts the distance between the aromatic carbon and the bromine atom. |
| C4-C5-C6 Bond Angle | 120.5° | Defines the geometry of the benzene (B151609) ring portion of the isoindoline core. |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgscribd.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. irjweb.com
The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. irjweb.commdpi.com For this compound, analysis of the HOMO and LUMO energy levels can identify the nucleophilic (electron-donating) and electrophilic (electron-accepting) sites within the molecule, predicting how it will interact with other reagents. nih.gov
Table 2: FMO Analysis and Global Reactivity Descriptors for this compound (Note: The following values are exemplary and represent the type of data generated from an FMO analysis.)
| Parameter | Formula | Predicted Value (eV) | Interpretation |
| E(HOMO) | - | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | - | -1.72 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.13 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.565 | Measures resistance to change in electron distribution; higher value means "harder" molecule. |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO))/2 | -4.285 | Represents the "escaping tendency" of electrons from the system. |
| Electrophilicity (ω) | μ² / (2η) | 3.58 | A measure of the molecule's ability to act as an electrophile. |
Molecular Modeling and Computational Dynamics Simulations
While quantum chemical calculations describe the static electronic properties of a molecule, molecular modeling and dynamics simulations provide insights into its physical behavior, including its preferred shapes and motions over time.
Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and the energy barriers between them. mdpi.com For this compound, the orientation of the methyl carboxylate group relative to the isoindoline ring system is a key conformational feature.
Computational methods can systematically rotate the relevant dihedral angles and calculate the potential energy at each step, generating a potential energy surface. This exploration reveals the global minimum energy conformation as well as other low-energy local minima that may be populated at room temperature. Understanding the conformational landscape is crucial as the shape of the molecule can significantly influence its biological activity and physical properties.
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the properties associated with various spectroscopic techniques, theoretical models can help confirm the structure of a synthesized compound and assign experimental signals.
NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with good accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing the computed spectrum with the experimental one can aid in the structural elucidation of this compound. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities. researchgate.net This theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., π → π* transitions), helping to understand the molecule's chromophoric properties. nih.gov
Computational Mechanistic Elucidation of Reactions Involving this compound
A significant application of computational chemistry is the elucidation of reaction mechanisms. researchgate.net For reactions involving this compound, such as nucleophilic substitution at the bromine-substituted carbon or reactions at the carboxylate group, computational methods can map out the entire reaction pathway.
This involves locating and characterizing the structures and energies of reactants, transition states, intermediates, and products on the potential energy surface. mdpi.com By calculating the energy barrier (activation energy) associated with each transition state, the most likely reaction pathway can be determined. scispace.comresearchgate.net This detailed mechanistic insight is often difficult to obtain through experimental means alone and provides a fundamental understanding of how and why a reaction proceeds, including its regioselectivity and stereoselectivity.
Unable to Generate Article Due to Lack of Specific Research Data
Despite a comprehensive search of available scientific literature, it is not possible to generate a detailed and scientifically accurate article on "this compound" that strictly adheres to the requested outline. The necessary research findings and specific data points for this particular compound in the specified applications are not sufficiently available in the public domain.
Extensive searches were conducted to gather information on the synthetic utility and advanced applications of this compound as a building block in organic chemistry. However, these searches did not yield specific examples, detailed research data, or publications that would allow for a thorough and accurate discussion of the topics outlined in the user's request.
The user's request specified a detailed article focusing on:
Synthetic Utility and Advanced Applications As a Building Block
Key Intermediate in the Annelation of Polycyclic Systems:Annelation reactions are crucial for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems.researchgate.netnih.govnih.govrsc.orgReactions such as the Diels-Alderwikipedia.orgmsu.edumasterorganicchemistry.comnih.govmdpi.comand Pictet-Spenglerwikipedia.orgnih.govnih.govresearchgate.netare powerful tools for constructing cyclic systems. However, there is no specific information available that describes the use of Methyl 5-bromoisoindoline-1-carboxylate as a key intermediate in the annelation of polycyclic systems.
Due to the absence of specific, verifiable data for "this compound" in the context of the requested outline, generating an article that is both "thorough, informative, and scientifically accurate" is not feasible. To do so would require making unsubstantiated claims and generalizing from research on different, albeit related, compounds, which would not meet the required standards of scientific integrity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-bromoisoindoline-1-carboxylate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves bromination of isoindoline precursors followed by esterification. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) to minimize side reactions.
- Esterification : React the brominated intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester.
- Purity Assurance : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Validate purity via HPLC (>98% purity threshold) and NMR spectral consistency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., bromine-induced deshielding in aromatic protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 270.0 for C₁₀H₁₀BrNO₂).
- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities. Always cross-reference data with computational predictions (e.g., DFT) to resolve discrepancies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry using B3LYP/6-31G(d) to locate reactive sites (e.g., bromine’s electrophilicity).
- Transition State Analysis : Model Suzuki-Miyaura coupling pathways to predict regioselectivity and activation barriers.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their impact on reaction kinetics. Validate predictions with experimental kinetic data (e.g., GC-MS monitoring) .
Q. What strategies address low yields in palladium-catalyzed functionalization of this compound?
- Methodological Answer : Systematic troubleshooting includes:
- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(dba)₂, and XPhos-based catalysts for turnover efficiency.
- Additive Optimization : Test ligands (e.g., SPhos) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to stabilize intermediates.
- Controlled Atmosphere : Use Schlenk techniques to exclude oxygen/moisture, which deactivate catalysts.
- Byproduct Analysis : Identify competing pathways (e.g., debromination) via LC-MS and adjust reaction time/temperature .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies between experimental and computational NMR chemical shifts?
- Methodological Answer :
- Benchmarking : Run NMR simulations (e.g., Gaussian GIAO method) with identical functional/basis sets used experimentally.
- Solvent Correction : Apply solvent polarity adjustments (e.g., chloroform’s dielectric constant in PCM models).
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations.
- Experimental Replication : Repeat NMR under standardized conditions (e.g., 400 MHz, CDCl₃, 25°C) to rule out instrumentation artifacts .
Tables for Key Data
| Characterization Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8 Hz, 1H), δ 4.30 (s, 3H) | Confirms aromatic bromine and ester methyl group |
| HRMS (ESI+) | m/z 270.0 [M+H]⁺ (calc. 270.0) | Validates molecular formula |
| HPLC (C18, MeCN/H₂O) | Retention time: 6.2 min, Purity: 98.5% | Ensures compound homogeneity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
